molecular formula C21H20N2O6S B305766 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

カタログ番号 B305766
分子量: 428.5 g/mol
InChIキー: IEKCDTCIZUNZAC-WOJGMQOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide, also known as EMAP, is a thiazolidinedione derivative that has been synthesized for its potential use as a pharmaceutical drug. Thiazolidinediones have been studied for their ability to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes. EMAP has shown promising results in preclinical studies as an insulin-sensitizing agent, and further research is being conducted to explore its potential therapeutic applications.

作用機序

The mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act as an agonist of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a key role in regulating glucose and lipid metabolism. Activation of PPARγ can improve insulin sensitivity and reduce inflammation (5). It is also possible that 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide may have additional mechanisms of action that contribute to its therapeutic effects.
Biochemical and Physiological Effects
2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic effects (4). 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to reduce liver fat accumulation and improve lipid metabolism in animal models of obesity (6).

実験室実験の利点と制限

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has several advantages as a research tool. It is a potent and selective PPARγ agonist, which allows for the study of PPARγ signaling pathways. 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has also been shown to have anti-inflammatory and antioxidant effects, which may be useful in studying the role of these processes in disease pathogenesis. However, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has limitations as a research tool. It is a synthetic compound that may not fully replicate the effects of endogenous PPARγ agonists. In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has not been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.

将来の方向性

There are several potential future directions for research on 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. One area of interest is the development of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the study of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide in combination with other drugs for the treatment of type 2 diabetes or other metabolic disorders. Finally, further research is needed to fully understand the mechanism of action of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide and its potential therapeutic applications.
In conclusion, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide is a thiazolidinedione derivative that has shown promising results in preclinical studies as an insulin-sensitizing agent. Its mechanism of action is believed to involve activation of PPARγ, and it has additional anti-inflammatory and antioxidant effects. Further research is needed to fully understand the potential therapeutic applications of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide and to develop analogs with improved pharmacological properties.

合成法

The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3-ethoxy-4-hydroxybenzaldehyde to form an intermediate, which is subsequently reacted with 2,4-thiazolidinedione to yield 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide. The synthesis of 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been described in detail in a published research article (1).

科学的研究の応用

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been studied for its potential use as a pharmaceutical drug for the treatment of type 2 diabetes. Preclinical studies have shown that 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes (2, 3). In addition, 2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects (4).

特性

製品名

2-[5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

分子式

C21H20N2O6S

分子量

428.5 g/mol

IUPAC名

2-[(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C21H20N2O6S/c1-3-29-17-10-13(4-9-16(17)24)11-18-20(26)23(21(27)30-18)12-19(25)22-14-5-7-15(28-2)8-6-14/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11+

InChIキー

IEKCDTCIZUNZAC-WOJGMQOQSA-N

異性体SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

正規SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)OC)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。